molecular formula C12H16O2 B7989227 2-(Butoxymethyl)benzaldehyde

2-(Butoxymethyl)benzaldehyde

Cat. No.: B7989227
M. Wt: 192.25 g/mol
InChI Key: KRFPEYSSGFVPGJ-UHFFFAOYSA-N
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Description

2-(Butoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a butoxymethyl (-CH₂-O-C₄H₉) substituent at the ortho position of the aromatic ring. This compound is structurally characterized by an aldehyde group and an ether-linked butyl chain, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(butoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-8-14-10-12-7-5-4-6-11(12)9-13/h4-7,9H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPEYSSGFVPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This approach allows for the efficient synthesis of substituted benzaldehydes under mild conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic processes that ensure high yield and purity. These methods often utilize environmentally friendly reagents and conditions to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-(Butoxymethyl)benzoic acid.

    Reduction: Formation of 2-(Butoxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Butoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular processes and pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(Butoxymethyl)benzaldehyde with key analogs, highlighting substituent effects on molecular weight, solubility, and crystallinity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference(s)
This compound -CH₂-O-C₄H₉ (ortho) C₁₂H₁₆O₂ 192.25 Ether linkage, planar aromatic ring Estimated
2-(Benzyloxy)benzaldehyde -O-CH₂-C₆H₅ (ortho) C₁₄H₁₂O₂ 212.24 Bulky benzyl group, electron-donating
4-(Bromomethyl)benzaldehyde -CH₂Br (para) C₈H₇BrO 199.05 Electrophilic bromine, high reactivity
2-(Diphenylphosphino)benzaldehyde -P(C₆H₅)₂ (ortho) C₁₉H₁₅OP 290.30 Phosphorus-containing, catalytic applications
Compound 9 (from ) Epoxy-heptenyl side chain C₁₅H₁₈O₃ 258.30 Pyran ring formation, antitumor activity

Key Observations :

  • Planarity: 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde (analogous to this compound) exhibits a nearly planar molecular structure with C–H···O intermolecular interactions, enabling layered crystal packing .
  • Substituent Effects : Bulky groups like benzyloxy (C₁₄H₁₂O₂) increase steric hindrance, while bromine (C₈H₇BrO) enhances electrophilicity and toxicity .
Hemiacetal Formation
  • Benzaldehyde : Forms hemiacetals with 9% yield due to unhindered aldehyde reactivity .
  • Pyrimidyl-5-carbaldehydes : Achieve 95% hemiacetal yield due to electronic stabilization by the pyrimidine ring .
Industrial and Catalytic Uses
  • 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphorus ligand’s ability to coordinate metals .
  • 4-(Bromomethyl)benzaldehyde : Serves as an intermediate in organic synthesis, leveraging bromine’s leaving-group propensity .

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